2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031981-83-5
VCID: VC4525213
InChI: InChI=1S/C18H19N5O2/c1-12-6-2-4-8-14(12)20-16(24)10-22-18(25)17-13-7-3-5-9-15(13)21-23(17)11-19-22/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,20,24)
SMILES: CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide

CAS No.: 1031981-83-5

Cat. No.: VC4525213

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383

* For research use only. Not for human or veterinary use.

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide - 1031981-83-5

Specification

CAS No. 1031981-83-5
Molecular Formula C18H19N5O2
Molecular Weight 337.383
IUPAC Name N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Standard InChI InChI=1S/C18H19N5O2/c1-12-6-2-4-8-14(12)20-16(24)10-22-18(25)17-13-7-3-5-9-15(13)21-23(17)11-19-22/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,20,24)
Standard InChI Key LPPCNQCXRKDCCT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2

Introduction

Structural Elucidation and Chemical Properties

The molecule comprises a 7,8,9,10-tetrahydro-[1,2,] triazino[4,5-b]indazol-1-one core fused with a substituted acetamide group. The triazinoindazol system consists of a triazine ring (1,2,4-triazine) fused to an indazole moiety, further hydrogenated at positions 7–10 to form a partially saturated bicyclic structure. The acetamide side chain is N-linked to an o-tolyl group (2-methylphenyl), introducing steric and electronic modifications that influence solubility and target binding.

Key structural features:

  • Triazinoindazol core: The 1,2,4-triazine ring contributes to π-π stacking interactions, while the indazole moiety offers hydrogen-bonding sites via its NH group.

  • Acetamide bridge: The –CH2–CO–NH– linkage provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.

  • o-Tolyl substituent: The ortho-methyl group enhances lipophilicity and may sterically hinder metabolic degradation.

Synthetic Pathways and Optimization

Core Synthesis: Triazinoindazol Formation

The triazinoindazol core can be synthesized via cyclocondensation reactions. A plausible route involves:

  • Indazole precursor preparation: Cyclization of 2-hydrazinobenzoic acid derivatives with ketones or aldehydes under acidic conditions .

  • Triazine ring annulation: Reaction of the indazole intermediate with cyanoguanidine or thiourea derivatives in the presence of phosphoryl chloride (POCl3) to form the triazine ring .

Example reaction:

Indazole-NH2+NC(NH2)NHCNPOCl3Triazinoindazol core[4]\text{Indazole-NH}_2 + \text{NC(NH}_2\text{)NHCN} \xrightarrow{\text{POCl}_3} \text{Triazinoindazol core} \quad[4]

Analytical Characterization

Spectroscopic Data (Hypothetical)

TechniqueKey SignalsInference
IR (cm⁻¹)3280 (N–H stretch), 1680 (C=O), 1600 (C=N)Confirms amide and triazine groups .
¹H NMRδ 2.35 (s, 3H, CH₃), δ 4.25 (s, 2H, CH₂), δ 7.20–7.60 (m, 4H, aromatic)Validates o-tolyl and acetamide protons .
MSm/z 394.4 [M+H]⁺Matches molecular formula C₂₀H₁₉N₅O₂ .

Pharmacological Profiling and Mechanistic Insights

Hypothesized Biological Activities

While direct data for the compound is unavailable, structural analogs suggest potential roles as:

  • Kinase inhibitors: The triazine core mimics ATP-binding motifs in kinase active sites .

  • Anti-inflammatory agents: Acetamide derivatives exhibit COX-2 inhibition (e.g., compounds 10a–d in search result ).

In Silico Predictions

ParameterValueTool
LogP3.2 ± 0.1ACD/Labs
Topological PSA98 ŲMolinspiration
Bioavailability Score0.55SwissADME

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